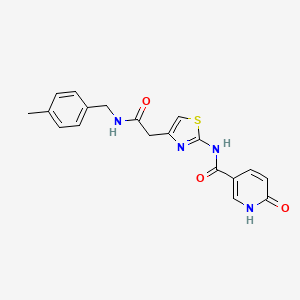

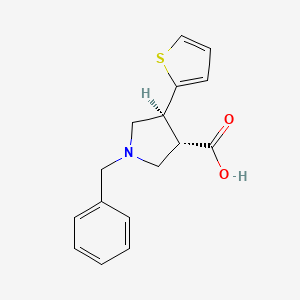

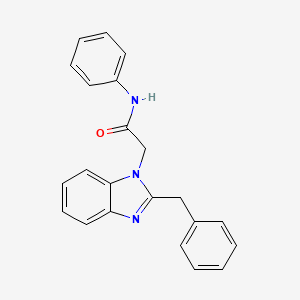

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide" is a derivative of acetamide with potential applications in medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar N-phenylacetamide derivatives and their synthesis, properties, and applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of N-phenylacetamide derivatives is a topic of interest in several studies. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks has been reported . Similarly, the synthesis of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives has been developed using acid chlorides . These methods involve electrophilic substitution reactions and the formation of heterocyclic structures, which are likely relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of N-phenylacetamide derivatives is characterized by the presence of an acetamide group attached to a phenyl ring, which can be further substituted with various heterocyclic moieties. Single crystal X-ray data has been used to confirm the structure of such compounds . The presence of heterocycles like benzothiazole and oxadiazole in the derivatives provides a basis for understanding the molecular structure of "2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide".

Chemical Reactions Analysis

The chemical reactivity of N-phenylacetamide derivatives is influenced by the presence of electrophilic centers and heteroatoms in the molecule. For example, the reactivity of the nitrogen atom in the imidazole ring and the nitrogen atom in the benzothiazole ring has been studied in the context of pKa determination . These insights into the reactivity of similar compounds can help predict the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylacetamide derivatives, such as their acidity constants, have been determined using spectroscopic methods . The antimicrobial and hemolytic activities of these compounds have also been evaluated, indicating their potential as bioactive molecules . The antimicrobial evaluation of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide derivatives has shown that substitution on the phenyl ring can lead to potent anti-infective agents . These studies suggest that "2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide" may also possess similar properties, which could be explored for pharmaceutical applications.

科学的研究の応用

Synthetic Routes and Chemical Properties

The compound has been explored as a building block in chemical synthesis, demonstrating versatility in the formation of complex molecules. For instance, research by Janardhan et al. (2014) utilized derivatives of N-aryl-2-chloroacetamides as electrophilic components to synthesize fused thiazolo[3,2-a]pyrimidinones, indicating the compound's utility in ring annulation reactions to produce thiazolo[3,2-a]pyrimidinone products with acceptable yields, confirmed through analytical and spectral studies including X-ray crystallography (Janardhan et al., 2014).

Pharmacological Characterization and Potential

Significant pharmacological interest has been shown in derivatives of the compound, particularly as calcium channel blockers and sigma receptor ligands, which are critical in the treatment of various neurological and psychiatric conditions. Bezençon et al. (2017) discovered potent, selective, and brain-penetrating T-type calcium channel blockers among N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives, identifying a clinical candidate for generalized epilepsies treatment due to its solubility, brain penetration, and negative Ames test results (Bezençon et al., 2017).

Huang et al. (2001) synthesized a series of N-(1-benzylpiperidin-4-yl)arylacetamides, evaluating them as σ1 receptor ligands with high affinity for σ1 versus σ2 receptors. These findings support the compound's role in developing treatments targeting the σ1 receptor, which is implicated in several neurodegenerative and psychiatric disorders (Huang et al., 2001).

Antitumor and Antimicrobial Applications

Yurttaş et al. (2015) explored N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their antitumor activity, finding significant activity against various cancer cell lines. This underscores the compound's potential as a pharmacophore in anticancer drug development (Yurttaş et al., 2015).

Additionally, Jamkhandi et al. (2012) synthesized derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide, demonstrating potent antimicrobial actions against a range of pathogens. The study highlights the compound's relevance in developing new anti-infective agents (Jamkhandi et al., 2012).

作用機序

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could have various effects depending on the context of its use.

特性

IUPAC Name |

2-(2-benzylbenzimidazol-1-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c26-22(23-18-11-5-2-6-12-18)16-25-20-14-8-7-13-19(20)24-21(25)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLUUNWEBWNLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

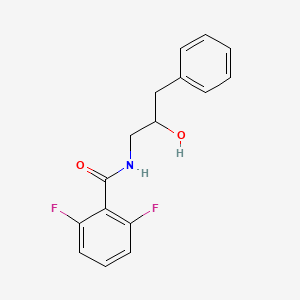

![3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile](/img/structure/B2526170.png)

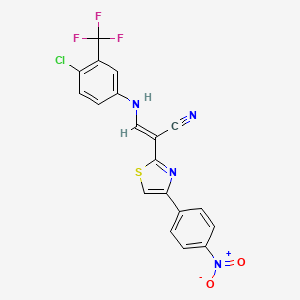

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2526175.png)

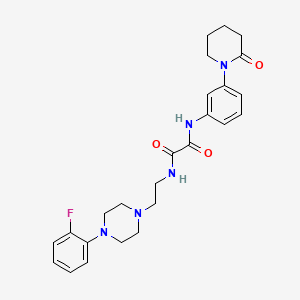

![2,2-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2526176.png)

![1-[({4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]piperidine](/img/structure/B2526178.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2526179.png)